2-(2-(Difluoromethyl)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Difluoromethyl)phenyl)ethanamine is an organic compound with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group to a phenyl precursor . This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods
Industrial production of 2-(2-(Difluoromethyl)phenyl)ethanamine may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the phenyl ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Difluoromethyl)phenyl)ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while reduction may produce difluoromethylated phenyl alcohols .
Scientific Research Applications
2-(2-(Difluoromethyl)phenyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Ethylthio)ethylamine: Contains an ethylthio group instead of a difluoromethyl group.
Uniqueness
2-(2-(Difluoromethyl)phenyl)ethanamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in pharmaceuticals and chemical research .
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2N/c10-9(11)8-4-2-1-3-7(8)5-6-12/h1-4,9H,5-6,12H2 |
InChI Key |
HZZWHXHUEQGECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.